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Compound of Interest

Compound Name: 2-Ethylcyclohexanone

Cat. No.: B1346015 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylcyclohexanone, a key intermediate in various chemical syntheses. The document is

intended for researchers, scientists, and professionals in drug development, offering a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 2-
Ethylcyclohexanone reveal the distinct chemical environments of the hydrogen and carbon

atoms within the molecule.

¹H NMR Data
The proton NMR spectrum of 2-Ethylcyclohexanone displays signals corresponding to the

different types of protons in the molecule. The chemical shifts are influenced by the electron-

donating or -withdrawing nature of adjacent functional groups.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 (methine) 2.2 - 2.4 Multiplet -

H-6 (methylene, axial) 2.0 - 2.1 Multiplet -

H-6 (methylene,

equatorial)
2.4 - 2.5 Multiplet -

Methylene protons on

ring (H-3, H-4, H-5)
1.2 - 2.0 Multiplet -

Ethyl group (-CH₂) 1.4 - 1.6 Multiplet -

Ethyl group (-CH₃) 0.9 Triplet 7.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer's magnetic field strength.

¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments in 2-
Ethylcyclohexanone.

Carbon Assignment Chemical Shift (δ, ppm)

C=O (carbonyl) 212.0

C-2 (methine) 49.5

C-6 (methylene) 42.0

C-3 (methylene) 34.5

C-4 (methylene) 25.0

C-5 (methylene) 28.0

Ethyl group (-CH₂) 26.0

Ethyl group (-CH₃) 11.5
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Note: These are typical chemical shift values and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2-Ethylcyclohexanone is dissolved in about 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2-Ethylcyclohexanone is

characterized by the presence of a strong carbonyl absorption.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

2960-2850 C-H stretching (alkane) Strong

1710 C=O stretching (ketone) Strong

1465 C-H bending (methylene) Medium

1375 C-H bending (methyl) Medium

Experimental Protocol for FTIR Spectroscopy
Sample Preparation (Neat Liquid):

A single drop of neat 2-Ethylcyclohexanone is placed between two salt plates (e.g., NaCl or

KBr).

The plates are carefully pressed together to form a thin liquid film.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty salt plates is recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of 2-Ethylcyclohexanone provides

information about its molecular weight and fragmentation pattern.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1346015?utm_src=pdf-body
https://www.benchchem.com/product/b1346015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Proposed Fragment

126 35 [M]⁺ (Molecular Ion)

98 100 [M - C₂H₄]⁺

97 40 [M - C₂H₅]⁺

83 25 [C₆H₁₁O]⁺

69 30 [C₅H₉]⁺

55 95 [C₄H₇]⁺

Note: The relative intensities are approximate and can vary between instruments.

Experimental Protocol for GC-MS
Sample Preparation:

A dilute solution of 2-Ethylcyclohexanone is prepared in a volatile organic solvent (e.g.,

dichloromethane or hexane). A typical concentration is around 100 µg/mL.

Instrument Parameters:

System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Ionization Mode: Electron Ionization (EI) at 70 eV.

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: 5 minutes at 250 °C.

Mass Spectrometer:

Scan range: m/z 40-300.

Ion source temperature: 230 °C.

Quadrupole temperature: 150 °C.

Visualizations
The following diagrams illustrate the logical relationships and workflows involved in the

spectroscopic analysis of 2-Ethylcyclohexanone.
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Caption: Experimental workflow for the spectroscopic analysis of 2-Ethylcyclohexanone.
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Caption: Proposed mass spectral fragmentation pathway for 2-Ethylcyclohexanone.

Caption: Structural assignments for the ¹H and ¹³C NMR spectra of 2-Ethylcyclohexanone.

To cite this document: BenchChem. [Spectroscopic Data of 2-Ethylcyclohexanone: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346015#2-ethylcyclohexanone-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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